![molecular formula C16H24N2O B4818882 N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4818882.png)
N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in recent years. TAK-659 has shown potential in the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide inhibits the activity of Bruton's tyrosine kinase (BTK), which is a critical component of the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of cancer cells and autoimmune cells. By inhibiting BTK activity, N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide can induce apoptosis (cell death) in cancer cells and suppress the activity of autoimmune cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to induce apoptosis in cancer cells and suppress the activity of autoimmune cells in preclinical models. It has also been shown to inhibit the growth and proliferation of cancer cells. N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide has a favorable pharmacokinetic profile and is well-tolerated in preclinical models.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide has several advantages for lab experiments, including its favorable pharmacokinetic profile and well-tolerated nature. However, there are also limitations to using N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments. For example, N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide is not effective in all types of cancer and autoimmune diseases, and its efficacy may vary depending on the specific disease being studied.
Future Directions
There are several future directions for the study of N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide. One potential direction is to investigate its efficacy in combination with other therapies, such as chemotherapy or immunotherapy. Another direction is to study its efficacy in different types of cancer and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide and its potential side effects.
Scientific Research Applications
N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of cancer cells and autoimmune cells.
properties
IUPAC Name |
N-tert-butyl-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-16(2,3)17-15(19)14-8-6-13(7-9-14)12-18-10-4-5-11-18/h6-9H,4-5,10-12H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNJVFPRLJUENP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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